molecular formula C4H7F3N2O B1267928 N-(2-aminoethyl)-2,2,2-trifluoroacetamide CAS No. 5458-14-0

N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Cat. No. B1267928
CAS RN: 5458-14-0
M. Wt: 156.11 g/mol
InChI Key: ZMBJWQJITKNQAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoroacetamide compounds involves several steps, including direct fluorination, trifluoroacetylation, and reactions with nucleophiles. For example, perfluoro-[N-(4-pyridyl)acetamide], a compound with a somewhat similar functional group, is synthesized through direct fluorination of its sodium salt precursor. This method highlights the complexity and the specific conditions required for incorporating the trifluoroacetamide moiety into organic compounds (Banks et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds containing trifluoroacetamide groups can be examined through techniques such as NMR and X-ray diffraction. These studies reveal the configuration and the stereochemical aspects of the molecule, providing insights into how the trifluoroacetamide group influences the overall molecular geometry and its reactivity (Negrebetsky et al., 2008).

Chemical Reactions and Properties

Trifluoroacetamide compounds participate in a variety of chemical reactions. They can serve as electrophilic fluorinating agents, indicating their potential in introducing fluorine atoms into organic molecules under mild conditions. Such reactivity is essential for the synthesis of fluorine-containing pharmaceuticals and agrochemicals (Banks et al., 1996).

Scientific Research Applications

  • Chiral Peptide Nucleic Acids (PNAs)

    • Scientific Field : Biochemistry .
    • Application Summary : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. Chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have been studied .
    • Methods of Application : The synthesis, properties, and applications of these chiral PNAs have been explored .
    • Results or Outcomes : PNAs hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA. They are resistant to nucleases and proteases and have a low affinity for proteins. These properties make PNAs an attractive agent for biological and medical applications .
  • Amine-Modified Spherical Nanocellulose Aerogels

    • Scientific Field : Material Science .
    • Application Summary : The N-(2-aminoethyl)(3-aminopropyl)methyldimethoxysilane (AEAPMDS)-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .
    • Methods of Application : The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS. The impact of various parameters (time, temperature, AEAPMDS amount, solid-to-liquid ratio) on the properties of the as-prepared materials is systematically explored .
    • Results or Outcomes : The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .
  • Fabric Softeners/Surfactants

    • Scientific Field : Textile Chemistry .
    • Application Summary : AEEA is used as a building block for fabric softeners and surfactants . These substances make textiles less harsh, “softer”, or more pleasing to the touch .
    • Methods of Application : AEEA is incorporated into the molecular structure of fabric softeners and surfactants during their synthesis .
    • Results or Outcomes : The use of AEEA in these products improves their performance and enhances the tactile properties of treated textiles .
  • Latex Paints

    • Scientific Field : Paint Chemistry .
    • Application Summary : AEEA is used in the production of latex paints . It acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .
    • Methods of Application : AEEA is incorporated into the molecular structure of the adhesion monomer during its synthesis .
    • Results or Outcomes : The use of AEEA in these paints improves their adhesion properties, particularly under damp conditions .
  • Fuel/Lube Oil Additives

    • Scientific Field : Petroleum Chemistry .
    • Application Summary : AEEA is used in the production of fuel/lube oil additives .
    • Methods of Application : AEEA is incorporated into the molecular structure of these additives during their synthesis .
    • Results or Outcomes : The use of AEEA in these additives improves their performance and enhances the properties of the treated fuels and lubricants .
  • Urethane Systems

    • Scientific Field : Polymer Chemistry .
    • Application Summary : AEEA is used in urethane systems . Via the pendent amino and hydroxy functionalities, AEEA is used in these systems .
    • Methods of Application : AEEA is incorporated into the molecular structure of these systems during their synthesis .
    • Results or Outcomes : The use of AEEA in these systems improves their performance and enhances their properties .
  • Polycarboxylic Acids and Their Salts

    • Scientific Field : Organic Chemistry .
    • Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is formulated as an intermediate to form polycarboxylic acids and their salts .
    • Methods of Application : AEEA is incorporated into the molecular structure of these compounds during their synthesis .
    • Results or Outcomes : The use of AEEA in these compounds improves their performance and enhances their properties .
  • Chelating Agents

    • Scientific Field : Coordination Chemistry .
    • Application Summary : AEEA is used in the synthesis for chelating agents . Chelating agents are substances whose molecules can form several bonds to a single metal ion.
    • Methods of Application : AEEA is incorporated into the molecular structure of these agents during their synthesis .
    • Results or Outcomes : The use of AEEA in these agents improves their performance and enhances their properties .
  • Maleimide-Functionalized Heparin Hydrogels

    • Scientific Field : Biomedical Engineering .
    • Application Summary : N-(2-Aminoethyl)maleimide has been used in the synthesis of maleimide-functionalized heparin hydrogels in the development of growth factor delivery systems .
    • Methods of Application : The amine group is introduced into the molecular structure of these hydrogels during their synthesis .
    • Results or Outcomes : The use of N-(2-Aminoethyl)maleimide in these hydrogels improves their performance and enhances their properties .
  • Radiotracers for Thiol-Mediated Protein Labelling

    • Scientific Field : Biochemistry .
    • Application Summary : N-(2-Aminoethyl)maleimide has been used in the development of radiotracers for thiol-mediated protein labelling .
    • Methods of Application : The amine group is introduced into the molecular structure of these radiotracers during their synthesis .
    • Results or Outcomes : The use of N-(2-Aminoethyl)maleimide in these radiotracers improves their performance and enhances their properties .

properties

IUPAC Name

N-(2-aminoethyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBJWQJITKNQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969825
Record name N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2,2,2-trifluoroacetamide

CAS RN

5458-14-0
Record name NSC23686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-1-trifluoroacetylethyldiamine (CF3CONH(CH2)2NH2 is prepared by adding ethyltrifluoroacetate (1.2 ml, 10 mmol) dropwise over one hour to a stirred mixture of ethylenediamine (0.6 g; 10 mmol) and triethylamine (1 ml; 7 mmol) in 20 ml methanol. The solution is stirred overnight. After removal of solvents, the reaction mixture is flash chromatographed on silica using 0-25% methanol in dichloromethane. The fractions containing the desired product are pooled and concentrated to give a colorless product.
[Compound]
Name
N-1-trifluoroacetylethyldiamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SE Muttaqien, T Nomoto, H Takemoto… - …, 2018 - ACS Publications
The polymerization of N-isopropylacrylamide (NIPAAm) with ionizable monomers results in pH-responsive lower critical solution temperature (LCST) polymer which works in an …
Number of citations: 10 pubs.acs.org
HY Kim, JY Lee, CJ Hsieh, M Taylor… - International journal of …, 2022 - mdpi.com
Previous studies have confirmed that the binding of D 3 receptor antagonists is competitively inhibited by endogenous dopamine despite excellent binding affinity for D 3 receptors. This …
Number of citations: 1 www.mdpi.com

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